molecular formula C20H25N3O2 B3016395 1-(4-(4-acetylphenyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one CAS No. 1251706-69-0

1-(4-(4-acetylphenyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one

Cat. No. B3016395
CAS RN: 1251706-69-0
M. Wt: 339.439
InChI Key: HJIHVALMYZJYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-(4-acetylphenyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one" is a chemical structure that appears to be related to a class of piperazine derivatives. Piperazine derivatives are known for their potential pharmacological activities, including nootropic and antidepressant effects. These compounds often feature a piperazine moiety, which is a six-membered ring containing two nitrogen atoms opposite each other, and can be modified with various substituents to alter their chemical and biological properties.

Synthesis Analysis

The synthesis of piperazine derivatives can involve several steps, including the formation of an acylpiperazine group, which is a key feature in maintaining high nootropic activity as seen in the study of molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones . The process may start from basic building blocks like acetylfuran, which can undergo Claisen Schmidt condensation with aromatic aldehydes, followed by cyclization and Mannich’s reaction to introduce the piperazine moiety . The synthesis route is designed to produce compounds with specific pharmacological properties, and the structural modifications are guided by structure-activity relationships.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. For instance, the crystal structure of a related compound, "1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol," shows that the carbonyl group and the nitrogen of the piperazine form an almost planar amide moiety, which is important for the compound's interaction with biological targets . The presence of intermolecular hydrogen bonding can also influence the compound's stability and reactivity.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, which are essential for their synthesis and potential bioactivity. The intermolecular hydrogen bonding observed in the crystal structure suggests that these compounds could engage in hydrogen bond interactions with biological molecules, which might be relevant to their mechanism of action . The synthesis process itself involves reactions such as Claisen Schmidt condensation, cyclization, and Mannich’s reaction, which are common in the preparation of pharmacologically active piperazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups, like the acyl group and the pyrrol ring in the compound of interest, can affect these properties and, consequently, the compound's pharmacokinetics and pharmacodynamics. Although the specific properties of "this compound" are not detailed in the provided papers, similar compounds have been synthesized and characterized using techniques like IR, NMR, and mass spectrometry to confirm their structure and evaluate their properties .

Scientific Research Applications

Chemical Analysis Techniques

Picogram determination techniques

A novel approach for the determination of a dopamine D4 receptor antagonist, structurally related to the compound , has been developed using high-performance liquid chromatography (HPLC) with tandem mass spectrometric (MS-MS) detection. This technique offers precision and sensitivity suitable for pharmacokinetic studies in human subjects following single-dose administration (Chavez-Eng, Constanzer, & Matuszewski, 1997).

Synthesis and Pharmacological Evaluation

Antipsychotic potential of butyrophenones

A series of novel conformationally restricted butyrophenones have been synthesized and evaluated for their antipsychotic potential. These compounds, including structures similar to the query compound, showed significant affinity for dopamine and serotonin receptors, suggesting potential effectiveness as antipsychotic drugs (Raviña et al., 2000).

Antifungal agents

Novel indole linked triazole derivatives, structurally akin to the compound of interest, have been synthesized and displayed significant antifungal activities. This research highlights the compound's utility in developing new antifungal treatments (Na, 2010).

Alzheimer's disease therapy

A new class of compounds, including 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, has been identified as selective and potent inhibitors of acetylcholinesterase and amyloid β aggregation, suggesting a multifunctional therapeutic approach against Alzheimer's disease (Umar et al., 2019).

Molecular Structure Analysis

Crystal structure insights

The crystal structure of a compound structurally similar to the query, 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol, has been elucidated, providing insights into its molecular conformation and potential interactions relevant to its pharmacological activities (Miyata et al., 2004).

Differentiation and Growth Inhibition

Leukemic cells differentiation

Piperazine derivatives of butyric acid have been studied for their effects on the differentiation and growth inhibition of human leukemic cells. This research indicates the potential of such compounds in cancer treatment strategies (Gillet et al., 1997).

properties

IUPAC Name

1-[4-(4-acetylphenyl)piperazin-1-yl]-4-pyrrol-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-17(24)18-6-8-19(9-7-18)22-13-15-23(16-14-22)20(25)5-4-12-21-10-2-3-11-21/h2-3,6-11H,4-5,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIHVALMYZJYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.